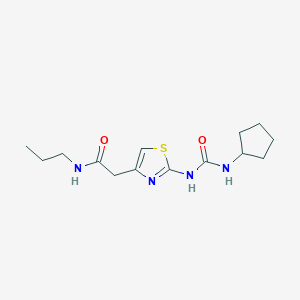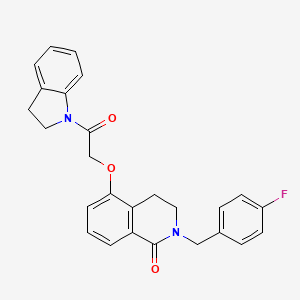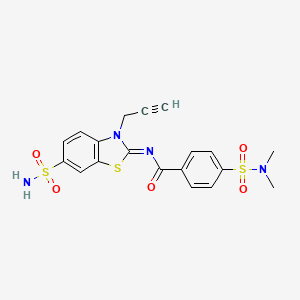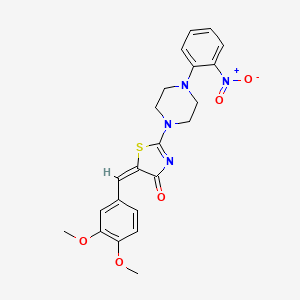
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide, also known as CP-544326, is a small molecule inhibitor of the chemokine receptor CXCR1 and CXCR2. The compound has been extensively studied for its potential use in treating inflammation-related diseases.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors in Cancer Treatment :
- Analog compounds of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide have been studied for their potential as glutaminase inhibitors. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism. Inhibitors like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have shown potential in treating various cancer types by targeting cancer metabolism. For example, one study found that certain BPTES analogs demonstrated efficacy in attenuating the growth of human lymphoma cells in vitro and in mouse models (Shukla et al., 2012).
Glucokinase Activators for Diabetes Treatment :
- Research on N-thiazole substituted arylacetamides, which are structurally related to the compound , has indicated their potential as glucokinase activators. These compounds could be beneficial for treating type 2 diabetes. For instance, one study found that specific analogs significantly increased glucose uptake and glycogen synthesis in rat primary cultured hepatocytes, showing promise as a new anti-diabetic treatment (Li et al., 2010).
Antimicrobial Agents Development :
- The use of 2-Cyano-N-arylacetamide reagents in the synthesis of various nitrogenous heterocycles, including thiazole, has been explored for their antimicrobial properties. These compounds have shown effectiveness against certain strains of bacteria and fungi, as demonstrated by molecular docking studies (Ewies & Abdelsalaam, 2020).
Allosteric Inhibition for Cancer Therapy :
- Allosteric inhibitors based on similar compounds have been designed to target kidney-type glutaminase (GLS), a therapeutic approach for cancer treatment. The development of these inhibitors, particularly those that can disrupt the enzymatic activity of GLS, is a significant area of research. One study highlighted the effectiveness of these inhibitors in reducing cancer cell proliferation (Zimmermann et al., 2018).
Enzyme Inhibition in Neurological Disorders :
- Derivatives of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide have been synthesized and evaluated as inhibitors of β-secretase (BACE-1), an enzyme implicated in neurological disorders like Alzheimer's disease. These compounds have shown potential in inhibiting BACE-1, indicating their utility in treating such disorders (Yan et al., 2017).
Anticonvulsant Activities :
- Studies have been conducted on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to the compound , to explore their anticonvulsant activities. These studies have shown that certain derivatives provide protection against seizures, indicating their potential as anticonvulsant agents (Kohn et al., 1993).
Propiedades
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-2-7-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,15,19)(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFAURGPAFVOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2984953.png)


![6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2984958.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2984959.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea](/img/structure/B2984963.png)
![N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2984964.png)

![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2984969.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide](/img/structure/B2984972.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2984975.png)